BenchChemオンラインストアへようこそ!

Amoxapine

Receptor Pharmacology Binding Affinity Dopamine D1 Receptor

Amoxapine (CAS 14028-44-5) is a tricyclic dibenzoxazepine offering a unique dual pharmacology unavailable with standard TCAs: NET-preferring reuptake inhibition (Kd NET=16nM vs SERT=58nM) combined with direct D2 and 5-HT2 receptor antagonism—inherited from its parent compound loxapine. This intrinsic D2 blockade supports monotherapy in psychotic depression models, unlike imipramine or amitriptyline which require adjunctive antipsychotics. Clinically validated rapid onset (<4 days in >50% of patients vs imipramine) makes it an ideal reference standard for rapid-acting antidepressant research. Procure high-purity amoxapine for preclinical studies requiring simultaneous monoamine and dopaminergic modulation.

Molecular Formula C17H16ClN3O
Molecular Weight 313.8 g/mol
CAS No. 14028-44-5
Cat. No. B1665473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmoxapine
CAS14028-44-5
Synonyms2-Chloro-11-(1-piperazinyl)dibenz(b,f)(1,4)oxazepine
Amoxapine
Asendin
Asendis
CL 67,772
CL-67,772
CL67,772
Défanyl
Demolox
Desmethylloxapine
Molecular FormulaC17H16ClN3O
Molecular Weight313.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl
InChIInChI=1S/C17H16ClN3O/c18-12-5-6-15-13(11-12)17(21-9-7-19-8-10-21)20-14-3-1-2-4-16(14)22-15/h1-6,11,19H,7-10H2
InChIKeyQWGDMFLQWFTERH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
Solubility34.4 [ug/mL] (The mean of the results at pH 7.4)
1.71e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amoxapine CAS 14028-44-5: Comparative Binding Profile and Clinical Differentiation for Scientific Procurement


Amoxapine (CAS: 14028-44-5) is a tricyclic dibenzoxazepine antidepressant and the N-demethylated metabolite of the antipsychotic loxapine [1]. It inhibits norepinephrine transporter (NET) and serotonin transporter (SERT) with Kd values of 16 nM and 58 nM respectively, demonstrating preferential NET inhibition . Unlike prototypical tricyclic antidepressants, amoxapine also exhibits antagonist activity at dopamine D2 and serotonin 5-HT2 receptors, a pharmacological feature derived from its structural relationship to loxapine [2].

Why Amoxapine Cannot Be Substituted with Standard Tricyclic Antidepressants: Evidence-Based Differentiation


Amoxapine occupies a unique pharmacological position that precludes simple substitution with standard tricyclic antidepressants such as imipramine or amitriptyline. While imipramine and amitriptyline primarily act via monoamine reuptake inhibition, amoxapine combines this mechanism with direct dopamine D2 receptor antagonism—a property inherited from its parent compound loxapine [1]. This dual pharmacology translates into clinically meaningful differentiation: amoxapine demonstrates consistently faster onset of antidepressant action across multiple double-blind trials versus both imipramine (improvement within 4 days in >50% of patients) and amitriptyline (significantly more rapid symptom reduction on daily self-ratings) [2][3]. Furthermore, amoxapine is specifically indicated for psychotic depression, a subtype where standard tricyclics typically require adjunctive antipsychotic therapy, whereas amoxapine's intrinsic D2 blockade provides monotherapy capability [4].

Quantitative Comparative Evidence: Amoxapine Versus Closest Analogs and In-Class Alternatives


Amoxapine vs Loxapine: D1 Dopamine Receptor Affinity Differential of 20-Fold

In direct radioligand receptor binding comparison, loxapine exhibited approximately 20-fold greater affinity for the dopamine D1 receptor than amoxapine, while amoxapine demonstrated more potent inhibitory effects on serotonin receptors and weaker inhibitory effects on dopamine receptors overall [1]. Both compounds showed high affinity for 5-HT2, D2, and α1 receptors (Ki < 10⁻⁷ mol/L), moderate affinity for α2 receptors (Ki < 10⁻⁶ mol/L), and low affinity for muscarinic and 5-HT1 receptors (Ki < 10⁻⁵ mol/L) [1].

Receptor Pharmacology Binding Affinity Dopamine D1 Receptor

Amoxapine vs Imipramine: Onset of Action Within 4 Days in >50% of Patients

In a multi-clinic double-blind controlled study of 111 patients using the WHO Schedule for Standard Assessment of Patients with Depressive Disorders, amoxapine demonstrated a clearly more rapid onset of antidepressant effect compared to imipramine [1]. The assessment of severity of illness and overall improvement indicated superiority of amoxapine's antidepressant effect [1]. Additionally, amoxapine showed superior safety with less frequent and less serious side effects, particularly notable for reduced hypotensive effect [1].

Clinical Pharmacology Antidepressant Onset Depressive Disorders

Amoxapine vs Amitriptyline: Significantly More Rapid Symptom Reduction on Daily Self-Ratings

A double-blind study of 20 depressed outpatients assigned to equipotent doses of amoxapine or amitriptyline in a counter-balanced crossover design demonstrated that amoxapine reduced symptoms significantly more rapidly than amitriptyline on both daily and weekly self-ratings [1]. Psychiatrist ratings were consonant with patient self-reports [1]. A separate double-blind study confirmed that amoxapine had an earlier onset of action than amitriptyline while demonstrating equivalent overall therapeutic efficacy at maximum doses of 300 mg amoxapine versus 150 mg amitriptyline [2].

Antidepressant Efficacy Onset of Action Patient-Reported Outcomes

Amoxapine vs Amitriptyline Plus Perphenazine: Equivalent Efficacy in Psychotic Depression as Monotherapy

A 4-week double-blind study compared amoxapine monotherapy versus the combination of amitriptyline plus perphenazine in 38 patients with DSM-III diagnosed major depression with psychotic features [1]. Patients in each treatment group showed similar improvement in both depressive and psychotic symptoms [1]. Amoxapine demonstrated efficacy equivalent to that of an antidepressant plus an antipsychotic in systematic double-blind trials [2].

Psychotic Depression Antipsychotic Activity Monotherapy

Amoxapine vs Clomipramine: Quicker Onset and Lower Frequency of Unwanted Effects

A multicenter double-blind study of 108 patients with DSM-III major depressive episode (54 amoxapine, 54 clomipramine) demonstrated that amoxapine's antidepressant activity was at least comparable to clomipramine, while onset of action was quicker than clomipramine [1]. Additionally, amoxapine was well tolerated and the frequency of unwanted effects was lower compared to clomipramine [1].

Major Depression Tolerability Comparative Efficacy

Amoxapine vs Imipramine: NET/SERT Inhibition Profile Differentiation

Amoxapine inhibits norepinephrine transporter (NET) with Kd = 16 nM and serotonin transporter (SERT) with Kd = 58 nM, demonstrating a 3.6-fold selectivity for NET over SERT . This represents a distinct pharmacological profile compared to other tricyclic antidepressants, though direct comparative Kd values for imipramine from the same source are not available in the retrieved data . The compound acts as a secondary amine tricyclic with preferential norepinephrine reuptake inhibition [1].

Transporter Inhibition Norepinephrine Serotonin

Optimal Research and Procurement Applications for Amoxapine Based on Quantitative Differentiation Evidence


Preclinical Receptor Pharmacology Studies Requiring Defined D2/5-HT2 Antagonism with Antidepressant Activity

For researchers investigating the intersection of monoamine reuptake inhibition and direct receptor antagonism, amoxapine offers a unique dual-profile compound. Its documented high affinity for 5-HT2 and D2 receptors (Ki < 10⁻⁷ mol/L), combined with NET-preferring reuptake inhibition (Kd NET = 16 nM), enables investigation of combined mechanisms in a single agent [1]. The 20-fold lower D1 affinity relative to loxapine provides a cleaner signal for distinguishing D1-mediated versus D2-mediated effects in behavioral pharmacology studies [1].

Animal Models of Psychotic Depression Requiring Single-Agent Intervention

Amoxapine is specifically suited for preclinical models of psychotic depression where both antidepressant and antipsychotic activity are required from a single compound. Its efficacy in human psychotic depression as monotherapy, equivalent to amitriptyline plus perphenazine combination therapy, provides translational validity for rodent models of this condition [2]. The compound's D2 receptor occupancy profile supports its use in experiments requiring simultaneous modulation of dopaminergic and monoaminergic systems.

Comparative Antidepressant Onset Studies Requiring a Rapid-Onset Positive Control

Amoxapine serves as an empirically validated rapid-onset comparator for studies evaluating novel antidepressant candidates. Its documented onset of improvement within 4 days in >50% of patients (versus imipramine) and significantly faster symptom reduction than amitriptyline on daily ratings provide quantitative benchmarks for assessing onset kinetics of investigational compounds [3][4]. This established onset profile makes amoxapine a valuable positive control in preclinical and clinical translational research focused on rapid-acting antidepressant mechanisms.

Neurotransmitter Transporter Selectivity Studies

With its 3.6-fold higher affinity for NET (Kd = 16 nM) versus SERT (Kd = 58 nM), amoxapine provides a defined reference standard for studies investigating norepinephrine-preferring reuptake inhibition . This selectivity profile, combined with its additional receptor-level pharmacology, enables researchers to dissect the relative contributions of transporter inhibition versus receptor antagonism in antidepressant mechanisms of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amoxapine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.